molecular formula C21H24N2 B1199909 (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine

(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine

Cat. No. B1199909
M. Wt: 304.4 g/mol
InChI Key: MMGAVKCAGQCFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP 339818 is an aminoquinoline.

Scientific Research Applications

Electrochemical Synthesis

Kumari and Sharma (2011) explored the electrochemical synthesis of similar compounds, such as (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine. They found that these compounds undergo electron transfer and chemical reactions in specific media, indicating potential applications in electrochemical synthesis processes (Kumari & Sharma, 2011).

Organometallic Chemistry

In a study by Qiao, Ma, and Wang (2011), quinolin-8-amine derivatives, which are structurally related to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine, were used to create aluminum and zinc complexes. These complexes demonstrated catalytic potential in the polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).

Green Chemistry Synthesis

Zhang Zhang (2011) highlighted the synthesis of quinoline derivatives via a green chemistry approach. This method, involving compounds similar to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine, emphasizes environmental friendliness and efficiency, suggesting potential applications in sustainable chemical synthesis (Zhang, 2011).

Anticancer Research

A study by Luo et al. (2021) on Ag(I)-N-heterocyclic carbene complexes with quinolin-8-yl groups showed potential anticancer activity. This research indicates that compounds structurally related to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine could have applications in developing novel anticancer agents (Luo et al., 2021).

Photophysical Applications

The research by Vanjare et al. (2018) involving quinoline-functionalized Schiff bases suggests potential applications in fluorescence and photophysical studies. These derivatives, similar to (1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine, show promising results in urease inhibition and could be useful in biological and photophysical research (Vanjare et al., 2018).

properties

Product Name

(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzyl-N-pentylquinolin-4-imine

InChI

InChI=1S/C21H24N2/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21/h4-8,10-14,16H,2-3,9,15,17H2,1H3

InChI Key

MMGAVKCAGQCFHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine
Reactant of Route 2
Reactant of Route 2
(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine
Reactant of Route 3
(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine
Reactant of Route 4
Reactant of Route 4
(1-Benzyl-1H-quinolin-4-ylidene)-pentyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.